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Cat. No.: B3302398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy7-dise(diso3) is a near-infrared (NIR) cyanine dye ideally suited for flow cytometry

applications. Its emission in the far-red spectrum minimizes interference from cellular

autofluorescence, leading to an improved signal-to-noise ratio and enhanced sensitivity, which

is particularly advantageous for detecting low-abundance antigens. The "dise(diso3)"

designation indicates a di-isothiocyanate derivative that is di-sulfonated. The isothiocyanate

groups allow for covalent conjugation to primary amines on antibodies and proteins, while the

sulfonate groups impart water solubility, reducing aggregation and facilitating use in aqueous

buffers.

This document provides detailed protocols for conjugating Cy7-dise(diso3) to antibodies and

for utilizing these conjugates in cell surface staining for flow cytometry.

Spectral Properties
The near-infrared nature of Cy7 makes it compatible with the red lasers commonly found on

modern flow cytometers, and its emission is detected in a channel with minimal spectral

overlap from other common fluorochromes, making it an excellent choice for multicolor panel

design.
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Parameter Value Reference

Excitation Maximum ~750 nm [1]

Emission Maximum ~775 nm

Laser Line Compatibility 633 nm, 640 nm [2]

Common Filter Set 780/60 nm [2]

Key Advantages in Flow Cytometry
Low Autofluorescence Background: Cellular autofluorescence is minimal in the near-infrared

region, resulting in cleaner signals.

High Signal-to-Noise Ratio: The low background contributes to a higher signal-to-noise ratio,

enabling the detection of dimly expressed markers.

Multicolor Panel Compatibility: The far-red emission of Cy7 minimizes spectral overlap with

many common fluorochromes excited by blue and yellow-green lasers (e.g., FITC, PE),

simplifying compensation in multicolor experiments.[2]

Experimental Protocols
Antibody Conjugation with Cy7-dise(diso3)
This protocol describes the covalent labeling of a primary antibody with Cy7-dise(diso3).

Isothiocyanates react with primary amines (e.g., on lysine residues) on the antibody to form a

stable thiourea bond.

Materials:

Purified monoclonal antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES).

Cy7-dise(diso3)

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.

Dialysis tubing or centrifugal filtration devices.

Protocol:

Antibody Preparation:

Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-

containing preservatives and to adjust the pH.[3]

Determine the antibody concentration by measuring the absorbance at 280 nm.

Dye Preparation:

Immediately before use, dissolve Cy7-dise(diso3) in anhydrous DMSO to a concentration

of 10 mg/mL.

Conjugation Reaction:

Add the dissolved Cy7-dise(diso3) to the antibody solution. A molar ratio of 10:1 to 15:1

(dye:antibody) is a good starting point.[1] The optimal ratio should be determined

empirically for each antibody.

Incubate the reaction for 2 hours at room temperature, protected from light.

Quenching:

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

Incubate for 1 hour at room temperature.

Purification:

Separate the conjugated antibody from the unconjugated dye using a size-exclusion

chromatography column pre-equilibrated with PBS.[4]
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Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes.

Collect the fractions containing the labeled antibody.

Storage:

Store the purified Cy7-conjugated antibody at 4°C, protected from light. For long-term

storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[5]

Antibody Conjugation Workflow
Workflow for conjugating antibodies with Cy7-dise(diso3).

Cell Surface Staining for Immunophenotyping
This protocol provides a general procedure for staining cell surface antigens on suspended

cells for flow cytometric analysis.

Materials:

Cy7-conjugated primary antibody.

Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines).

FACS Buffer: PBS with 1-2% BSA or 5-10% FBS and 0.1% sodium azide.[6]

(Optional) Fc Receptor Blocking Reagent.

(Optional) Viability Dye (with a distinct emission spectrum).

FACS tubes (5 mL round-bottom polystyrene tubes).

Protocol:

Cell Preparation:

Harvest cells and wash them in cold FACS buffer.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[7]
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Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell

concentration to 1-5 x 10^6 cells/mL.[6]

Fc Receptor Blocking (Optional but Recommended):

If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking

reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[1][6]

Staining:

Aliquot 100 µL of the cell suspension (containing 1-5 x 10^5 cells) into each FACS tube.[1]

Add the predetermined optimal amount of the Cy7-conjugated primary antibody.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[8]

Washing:

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

Discard the supernatant and repeat the wash step twice.

Viability Staining (Optional):

If desired, resuspend the cells in the viability dye solution according to the manufacturer's

instructions. This step is crucial for excluding dead cells, which can bind antibodies non-

specifically.

Final Resuspension and Acquisition:

Resuspend the final cell pellet in 200-500 µL of FACS buffer.[8]

Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640

nm) and appropriate filters for Cy7 detection.

Immunophenotyping Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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